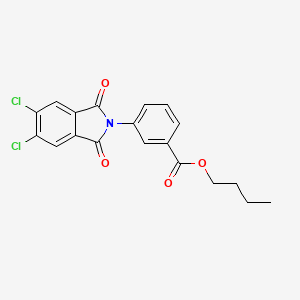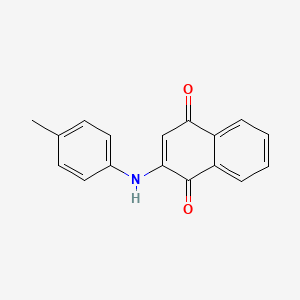![molecular formula C22H19F3N2O4 B11625566 Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11625566.png)
Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate is a synthetic organic compound characterized by its quinoline core structure substituted with a trifluoromethylphenylamino group and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethylphenylamino Group: This step involves the nucleophilic aromatic substitution of a suitable quinoline derivative with 3-(trifluoromethyl)aniline under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid groups on the quinoline ring with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in the development of pharmaceuticals. Its quinoline core is a common motif in many biologically active molecules, including antimalarial and anticancer agents. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, making them more effective in treating diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure makes it a valuable component in the design of advanced materials.
Wirkmechanismus
The mechanism of action of Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group can enhance binding affinity to target proteins, increasing the compound’s efficacy.
Molecular Targets and Pathways
DNA Intercalation: The quinoline core can insert itself between DNA base pairs, inhibiting the function of enzymes involved in DNA replication.
Protein Binding: The trifluoromethyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with similar structural features.
Fluoroquinolones: A class of antibiotics that also contain a quinoline core.
Uniqueness
Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to the presence of both the trifluoromethyl group and the ester functionalities. These features confer enhanced metabolic stability and bioavailability, making it a promising candidate for further development in various applications.
Eigenschaften
Molekularformel |
C22H19F3N2O4 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
diethyl 4-[3-(trifluoromethyl)anilino]quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H19F3N2O4/c1-3-30-20(28)13-8-9-18-16(10-13)19(17(12-26-18)21(29)31-4-2)27-15-7-5-6-14(11-15)22(23,24)25/h5-12H,3-4H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
KZRNEHNSRBAYRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[8-(4-ethylanilino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11625497.png)
![2-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11625499.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11625501.png)
![N-(2,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11625507.png)
![2-[(2-methoxyethyl)amino]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625520.png)

![N,N'-bis(4-methylphenyl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11625524.png)
![Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate](/img/structure/B11625525.png)


![N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]-4-methylbenzenesulfonamide](/img/structure/B11625545.png)
![N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]propanehydrazide](/img/structure/B11625556.png)
![2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B11625557.png)
![4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11625560.png)
